molecular formula C15H25NO2 B12738270 Dihydroalprenolol, (R)- CAS No. 273728-64-6

Dihydroalprenolol, (R)-

Cat. No.: B12738270
CAS No.: 273728-64-6
M. Wt: 251.36 g/mol
InChI Key: JVHCMYZFGCOCTD-CQSZACIVSA-N
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Description

Dihydroalprenolol, ®- is a hydrogenated derivative of alprenolol, which acts as a beta-adrenergic blocker. It is commonly used in scientific research as a radiolabeled form to label beta-adrenergic receptors for isolation . This compound has significant applications in the study of beta-adrenergic receptors and their role in various physiological processes.

Preparation Methods

The synthesis of dihydroalprenolol, ®- involves the hydrogenation of alprenolol. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures and temperatures . Industrial production methods may involve similar hydrogenation processes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Dihydroalprenolol, ®- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the isopropylamino group, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Dihydroalprenolol, ®- is similar to other beta-adrenergic blockers such as propranolol, alprenolol, and pindolol. its unique hydrogenated structure allows it to be used as a radiolabeled form for receptor isolation, which is not a common feature among other beta-blockers . This makes dihydroalprenolol, ®- particularly valuable in research settings.

Similar Compounds

  • Propranolol
  • Alprenolol
  • Pindolol

These compounds share similar beta-blocking properties but differ in their specific applications and molecular structures .

Properties

CAS No.

273728-64-6

Molecular Formula

C15H25NO2

Molecular Weight

251.36 g/mol

IUPAC Name

(2R)-1-(propan-2-ylamino)-3-(2-propylphenoxy)propan-2-ol

InChI

InChI=1S/C15H25NO2/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3/h5-6,8-9,12,14,16-17H,4,7,10-11H2,1-3H3/t14-/m1/s1

InChI Key

JVHCMYZFGCOCTD-CQSZACIVSA-N

Isomeric SMILES

CCCC1=CC=CC=C1OC[C@@H](CNC(C)C)O

Canonical SMILES

CCCC1=CC=CC=C1OCC(CNC(C)C)O

Origin of Product

United States

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